
Fenthion-oxon-sulfoxide D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenthion-oxon-sulfoxide D3 is a derivative of the organophosphorus insecticide fenthion. It is one of the metabolites formed from the degradation of fenthion in the environment. This compound is known for its high toxicity and is used in various analytical studies to understand the behavior and impact of organophosphorus pesticides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fenthion-oxon-sulfoxide D3 involves the oxidation of fenthion or its oxon derivative. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide form. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation to the sulfone form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Fenthion-oxon-sulfoxide D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it to fenthion-oxon-sulfone.
Reduction: It can be reduced back to fenthion-oxon.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Fenthion-oxon-sulfone.
Reduction: Fenthion-oxon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Fenthion-oxon-sulfoxide D3 is used in several scientific research applications:
Chemistry: Studying the degradation pathways of organophosphorus pesticides.
Biology: Investigating the toxicological effects on various organisms.
Medicine: Exploring potential antidotes for organophosphorus poisoning.
Industry: Monitoring pesticide residues in agricultural products.
Mecanismo De Acción
Fenthion-oxon-sulfoxide D3 exerts its effects by inhibiting the enzyme acetylcholinesterase, similar to other organophosphorus compounds. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system, which can result in toxicity.
Comparación Con Compuestos Similares
Similar Compounds
- Fenthion-oxon
- Fenthion-oxon-sulfone
- Fenthion-sulfoxide
- Fenthion-sulfone
Uniqueness
Fenthion-oxon-sulfoxide D3 is unique due to its specific oxidation state, which affects its reactivity and toxicity. Compared to its analogs, it has distinct chemical properties that make it a valuable compound for studying the environmental and biological impacts of organophosphorus pesticides.
Propiedades
Fórmula molecular |
C10H15O5PS |
|---|---|
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
dimethyl [3-methyl-4-(trideuteriomethylsulfinyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3/i4D3 |
Clave InChI |
GTZCKTIZOGTWQO-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(OC)OC)C |
SMILES canónico |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


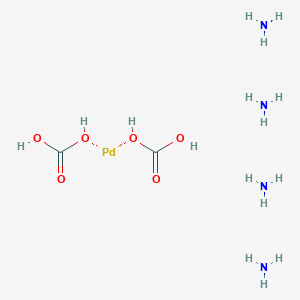
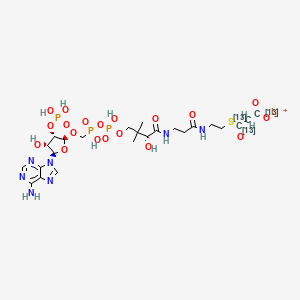

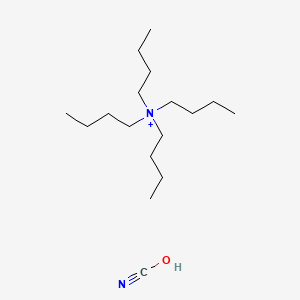



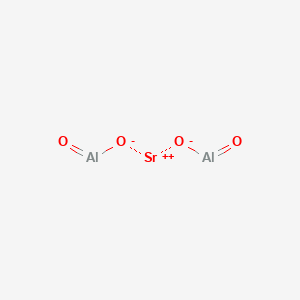


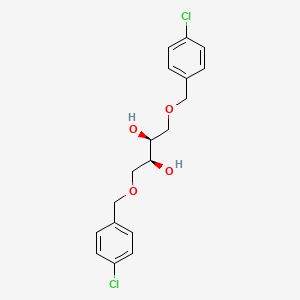


![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)
